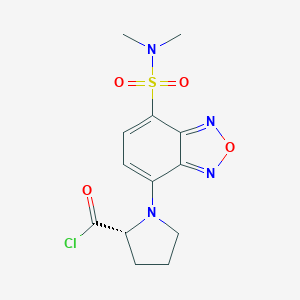

4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole

Overview

Description

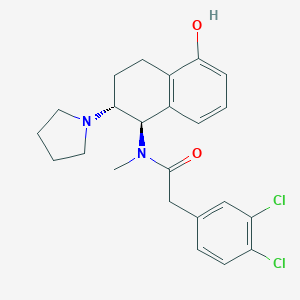

This compound is also known as (S)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)benzofurazan . It is a yellow to orange powder and is used as a fluorescent chiral derivatization reagent .

Synthesis Analysis

The synthesis of this compound involves the reaction with hydroxyl groups in the presence of pyridine, which functions as a catalyst and reacts with hydrogen chloride .Molecular Structure Analysis

The molecular formula of this compound is C13H15ClN4O4S . It has a molecular weight of 358.80 .Chemical Reactions Analysis

This compound is used as a reagent for the resolution of alcohol enantiomers by high-performance liquid chromatography . The maximum excitation and emission wavelengths of the diastereomers derived from the alcohols and the reagents were approximately 450 and 560 nm, respectively .Physical And Chemical Properties Analysis

This compound is a yellow to orange powder . The optical rotation is [a]20/D = -99 to -105 ° (C=1 in THF) .Scientific Research Applications

Synthesis and Chemical Transformations

Novel Synthesis of Omeprazole and Pharmaceutical Impurities : This study focuses on novel methods for the synthesis of omeprazole, a proton pump inhibitor, highlighting the synthesis process and the formation of pharmaceutical impurities. Such research is crucial for developing more efficient synthesis pathways and understanding the formation of impurities in drug synthesis (S. Saini et al., 2019).

Sulfa Drug Analogs and Biological Activities : Reviews the synthesis of N-sulfonyl azinones and their extensive investigations for biological activities. This research underscores the potential of sulfonyl-based compounds in medicinal chemistry, including their diuretic, antihypertensive, anti-inflammatory, and anticancer activities (G. Elgemeie et al., 2019).

Antioxidant Capacity and Reaction Pathways : Discusses the ABTS/PP decolorization assay for antioxidant capacity, illuminating the reaction pathways of various antioxidants. This kind of research is pivotal for understanding how antioxidants interact with radicals, which has implications for food science, pharmacology, and environmental science (I. Ilyasov et al., 2020).

Xylan Derivatives and Application Potential : Explores the chemical modification of xylan into biopolymer ethers and esters, offering insights into the development of new materials with specific functional properties. This research can inform the creation of novel biomaterials for various applications, including drug delivery and environmental sustainability (K. Petzold-Welcke et al., 2014).

1,3,4-Oxadiazole Tailored Compounds : Reviews the development and therapeutic potential of 1,3,4-oxadiazole-based compounds across a range of medicinal chemistry applications, such as anticancer, antibacterial, and antiviral agents. This highlights the importance of heterocyclic compounds in the discovery and development of new pharmaceuticals (G. Verma et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2R)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKQTOHYMFDLD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@@H]3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164683 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

CAS RN |

150993-62-7 | |

| Record name | (2R)-1-[7-[(Dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]-2-pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150993-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150993627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-DBD-Pro-COCl [=(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole interact with its target and what are the downstream effects?

A1: This compound, often referred to as DBD-Pro-COCl, exists in two enantiomeric forms: (R)-(+)-DBD-Pro-COCI and (S)-(–)-DBD-Pro-COCI. It acts as a chiral derivatizing agent for alcohols [] and amines []. The reactive chloroformyl group (-COCl) within DBD-Pro-COCl reacts with the hydroxyl group of alcohols or the amine group of chiral amines, forming diastereomeric derivatives. This reaction is typically carried out in the presence of pyridine, which serves as a catalyst and scavenges hydrogen chloride byproduct.

Q2: What are the structural characteristics of 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole and its derivatives relevant for its application?

A2: The diastereomers formed by reacting DBD-Pro-COCl with chiral alcohols or amines exhibit fluorescence properties. Their maximum excitation (λex) and emission (λem) wavelengths are approximately 450 nm and 560 nm, respectively [, ]. It's important to note that the emission wavelength is slightly blue-shifted with increasing acetonitrile concentration in the medium, while the excitation wavelength remains unaffected []. This information is crucial for optimizing detection sensitivity in HPLC analyses. Additionally, the structure of the target molecule influences the chromatographic separation. For example, diastereomers derived from hydrophobic alcohols showed higher Rs values compared to those from hydrophilic alcohols in normal-phase chromatography []. Similarly, 1-cyclohexylethylamine, with an aliphatic ring, showed better resolution compared to amines with aromatic structures [] suggesting structural features influence the separation efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.